molecular formula C12H8Cl2O2 B7790941 3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride

3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride

Cat. No.: B7790941
M. Wt: 255.09 g/mol
InChI Key: WQZLRZFBCIUDFL-UHFFFAOYSA-N
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Description

3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride is a chemical compound with a complex structure, characterized by the presence of a chloro group, a phenyl ring, and an enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(3-chloro-3-oxoprop-1-enyl)benzaldehyde with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride: shares similarities with other enoyl chloride derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloro group and the enoyl chloride moiety makes it particularly versatile for various chemical transformations and applications.

Properties

IUPAC Name

3-[4-(3-chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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